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molecular formula C10H12ClN5O B1601612 2-Chloro-9-(tetrahydropyran-2-yl)adenine CAS No. 77111-77-4

2-Chloro-9-(tetrahydropyran-2-yl)adenine

Cat. No. B1601612
M. Wt: 253.69 g/mol
InChI Key: IZHATATVLOKVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346806B2

Procedure details

2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (36.9 g) was heated with 2M ammonia in isopropanol (250 ml) at 50° C. for 5 hours. After standing at ambient temperature overnight, a further quantity of 2M ammonia in isopropanol (100 ml) was added to break up the resultant cake and the reaction mixture was heated for a further 9 hours until the reaction was complete. To the reaction mixture was added water (70 ml) and the yellow solid filtered off. The solid was washed with isopropyl alcohol:water (5:1 (v/v), 60 ml) and then air-dried under suction to give a first crop. The filtrate was re-filtered after standing overnight to isolate precipitate and both solids were dried in vacuo. The first crop was pure with the second crop material showing a very minor impurity (isolated broad signal 3.5 ppm not seen in first crop) but was otherwise identical. Solid first crop (28.4 g), solid second crop (3.42 g).
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][O:12]2)=[C:4](Cl)[N:3]=1.[NH3:18].O>C(O)(C)C>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][O:12]2)=[C:4]([NH2:18])[N:3]=1

Inputs

Step One
Name
Quantity
36.9 g
Type
reactant
Smiles
ClC1=NC(=C2N=CN(C2=N1)C1OCCCC1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated for a further 9 hours until the reaction
Duration
9 h
FILTRATION
Type
FILTRATION
Details
the yellow solid filtered off
WASH
Type
WASH
Details
The solid was washed with isopropyl alcohol:water (5:1 (v/v), 60 ml)
CUSTOM
Type
CUSTOM
Details
air-dried under suction
CUSTOM
Type
CUSTOM
Details
to give a first crop
FILTRATION
Type
FILTRATION
Details
The filtrate was re-filtered
WAIT
Type
WAIT
Details
after standing overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to isolate precipitate
CUSTOM
Type
CUSTOM
Details
both solids were dried in vacuo
CUSTOM
Type
CUSTOM
Details
isolated broad signal 3.5 ppm not

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=NC(=C2N=CN(C2=N1)C1OCCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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